4-(4-Tert-butylphenyl)but-3-EN-2-one
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Overview
Description
4-(4-Tert-butylphenyl)but-3-EN-2-one is an organic compound that belongs to the class of α,β-unsaturated ketones It is characterized by the presence of a tert-butyl group attached to the phenyl ring and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 4-(4-Tert-butylphenyl)but-3-EN-2-one is through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base catalyst. For instance, the reaction between 4-tert-butylbenzaldehyde and acetone in the presence of a base such as sodium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been reported to enhance the efficiency and yield of the reaction . This method involves the use of microwave irradiation to accelerate the reaction process, resulting in shorter reaction times and higher yields.
Chemical Reactions Analysis
Types of Reactions
4-(4-Tert-butylphenyl)but-3-EN-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated ketone to saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or saturated ketones.
Scientific Research Applications
4-(4-Tert-butylphenyl)but-3-EN-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(4-Tert-butylphenyl)but-3-EN-2-one involves its interaction with molecular targets and pathways. The compound’s α,β-unsaturated ketone structure allows it to participate in Michael addition reactions, where nucleophiles add to the β-carbon of the enone system. This reactivity is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylacetophenone: Similar in structure but lacks the α,β-unsaturated ketone moiety.
4-tert-Butylphenylacetylene: Contains a triple bond instead of the enone system.
4-tert-Butylphenylboronic acid: Used in cross-coupling reactions but differs in functional groups.
Uniqueness
4-(4-Tert-butylphenyl)but-3-EN-2-one is unique due to its combination of the tert-butyl group and the α,β-unsaturated ketone moiety
Properties
Molecular Formula |
C14H18O |
---|---|
Molecular Weight |
202.29 g/mol |
IUPAC Name |
(E)-4-(4-tert-butylphenyl)but-3-en-2-one |
InChI |
InChI=1S/C14H18O/c1-11(15)5-6-12-7-9-13(10-8-12)14(2,3)4/h5-10H,1-4H3/b6-5+ |
InChI Key |
SSWAKZIHXNIMGR-AATRIKPKSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=C(C=C1)C(C)(C)C |
Canonical SMILES |
CC(=O)C=CC1=CC=C(C=C1)C(C)(C)C |
Origin of Product |
United States |
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